molecular formula C20H31N3O5S B11177578 1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11177578
M. Wt: 425.5 g/mol
InChI Key: VPMXFGZPBGJWNX-UHFFFAOYSA-N
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Description

1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a sulfamoyl phenyl group, and a pyrrolidine carboxamide group.

Preparation Methods

The synthesis of 1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the use of reagents such as tert-butylamine, 4-[(3-ethoxypropyl)sulfamoyl]phenylboronic acid, and 5-oxopyrrolidine-3-carboxylic acid. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C20H31N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

1-tert-butyl-N-[4-(3-ethoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H31N3O5S/c1-5-28-12-6-11-21-29(26,27)17-9-7-16(8-10-17)22-19(25)15-13-18(24)23(14-15)20(2,3)4/h7-10,15,21H,5-6,11-14H2,1-4H3,(H,22,25)

InChI Key

VPMXFGZPBGJWNX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C(C)(C)C

Origin of Product

United States

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